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Compound of Interest

Compound Name: 5,5-Dimethyl-3-hexanone

Cat. No.: B15492113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5,5-
Dimethyl-3-hexanone (CAS No. 5340-30-7), a ketone with applications in organic synthesis

and fragrance chemistry. Due to the limited availability of public experimental spectra, this

document presents predicted Nuclear Magnetic Resonance (NMR) data alongside predicted

and analogous Mass Spectrometry (MS) data to facilitate compound identification and

characterization. General experimental protocols for the spectroscopic techniques are also

detailed.

Compound Information
Property Value

IUPAC Name 5,5-dimethylhexan-3-one

Synonyms Ethyl neopentyl ketone

CAS Number 5340-30-7

Molecular Formula C₈H₁₆O

Molecular Weight 128.21 g/mol

Structure CH₃CH₂COCH₂C(CH₃)₃
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Spectroscopic Data
Mass Spectrometry (MS)
Experimental mass spectra for 5,5-Dimethyl-3-hexanone are not readily available in the public

domain. However, predicted data for various adducts can provide valuable information for mass

spectrometric analysis. The primary fragmentation pathway for ketones is typically alpha-

cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. For

5,5-Dimethyl-3-hexanone, this would lead to the formation of characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for 5,5-Dimethyl-3-hexanone Adducts

Adduct m/z

[M+H]⁺ 129.1274

[M+Na]⁺ 151.1093

[M+K]⁺ 167.0833

[M+NH₄]⁺ 146.1539

Note: Data is based on predicted values and should be used as a reference.

A typical electron ionization (EI) mass spectrum of an acyclic ketone would show a molecular

ion peak (M⁺) and prominent peaks resulting from the loss of alkyl radicals via alpha-cleavage.

For 5,5-Dimethyl-3-hexanone, the expected major fragments would correspond to the loss of

an ethyl radical (CH₃CH₂•) and a neopentyl radical ((CH₃)₃CCH₂•).

¹³C Nuclear Magnetic Resonance (¹³C-NMR)
Spectroscopy
The following table presents the predicted ¹³C-NMR chemical shifts for 5,5-Dimethyl-3-
hexanone. These predictions are based on computational models and provide an estimation of

the expected spectral data.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 5,5-Dimethyl-3-hexanone
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Carbon Atom Predicted Chemical Shift (ppm)

C=O (C3) ~212

C(CH₃)₃ (C5) ~44

COCH₂C(CH₃)₃ (C4) ~53

CH₃CH₂CO (C2) ~36

(CH₃)₃C (C6, C7, C8) ~29

CH₃CH₂CO (C1) ~8

Note: Predicted values are for guidance and may differ from experimental results.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The predicted ¹H-NMR spectrum of 5,5-Dimethyl-3-hexanone is characterized by distinct

signals for the ethyl and neopentyl groups. The chemical shifts and coupling patterns are

estimated based on the electronic environment of the protons.

Table 3: Predicted ¹H-NMR Data for 5,5-Dimethyl-3-hexanone

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃CH₂CO- (H2) ~2.4 Quartet 2H

CH₃CH₂CO- (H1) ~1.0 Triplet 3H

-COCH₂C(CH₃)₃ (H6,

H7, H8)
~1.0 Singlet 9H

-COCH₂C(CH₃)₃ (H4) ~2.3 Singlet 2H

Note: Predicted values are for guidance and may differ from experimental results. Coupling

constants are expected to be in the typical range for alkyl groups (~7 Hz for the ethyl group).

Experimental Protocols
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Specific experimental protocols for the acquisition of spectroscopic data for 5,5-Dimethyl-3-
hexanone are not publicly documented. However, the following sections describe generalized

procedures for the analysis of a ketone sample using MS, ¹³C-NMR, and ¹H-NMR

spectroscopy.

Mass Spectrometry (GC-MS)
A common method for analyzing volatile compounds like ketones is Gas Chromatography-

Mass Spectrometry (GC-MS).

Workflow for GC-MS Analysis

Gas Chromatography Mass Spectrometry

Sample Preparation
(Dilution in a volatile solvent) Injection into GC Separation on a

capillary column Electron Ionization (EI)
Transfer line Mass Analyzer

(e.g., Quadrupole) Detection Data Analysis
(Mass Spectrum Interpretation)

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of a ketone sample.

Typical GC-MS Parameters:

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped

to 250°C at a rate of 10°C/min.

Injection Mode: Split or splitless, with an injection volume of 1 µL.

MS Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically acquired for a sample dissolved in a deuterated solvent.

Workflow for NMR Analysis

Sample Preparation
(Dissolve in deuterated solvent,

e.g., CDCl₃)

Transfer to
NMR tube

Place in NMR
Spectrometer

Data Acquisition
(¹H, ¹³C, etc.)

Data Processing
(Fourier Transform,

Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shifts,

Integration, Multiplicity)

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Typical ¹³C-NMR Parameters:

Spectrometer Frequency: 100-150 MHz.

Solvent: Chloroform-d (CDCl₃).

Pulse Program: Standard proton-decoupled ¹³C experiment.

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Typical ¹H-NMR Parameters:

Spectrometer Frequency: 400-600 MHz.

Solvent: Chloroform-d (CDCl₃).

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Logical Relationship of Spectroscopic Data
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The combination of MS, ¹³C-NMR, and ¹H-NMR data provides a comprehensive structural

elucidation of 5,5-Dimethyl-3-hexanone.

Spectroscopic Techniques

Derived Information

5,5-Dimethyl-3-hexanone
(C₈H₁₆O)

Mass Spectrometry (MS) ¹³C-NMR ¹H-NMR

Molecular Weight
(128 g/mol)

Fragmentation Pattern
(α-cleavage)

Carbon Environments
(Number and type)

Proton Environments
(Chemical Shift, Integration,

Multiplicity)

Structural Elucidation

Click to download full resolution via product page

Caption: Logical flow of spectroscopic data for structural elucidation.

This guide serves as a foundational resource for professionals working with 5,5-Dimethyl-3-
hexanone. While predicted data is a valuable tool in the absence of experimental spectra, it is

recommended to confirm these findings with acquired experimental data whenever possible.

To cite this document: BenchChem. [Spectroscopic Profile of 5,5-Dimethyl-3-hexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15492113#5-5-dimethyl-3-hexanone-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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